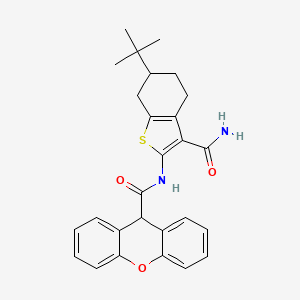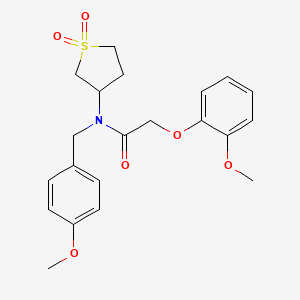![molecular formula C29H27F3N2O4 B11597151 11-[4-(trifluoromethyl)phenyl]-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11597151.png)
11-[4-(trifluoromethyl)phenyl]-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound features a complex structure with intriguing pharmacological potential. The core consists of a hexahydrodibenzo[b,e][1,4]diazepine ring system, flanked by a trifluoromethylphenyl group and a trimethoxyphenyl group. Let’s explore its various facets!
Vorbereitungsmethoden
Synthetic Routes:: Several synthetic routes exist for this compound. One common approach involves the cyclization of appropriate precursors, followed by functional group modifications. For instance, a key step might be the formation of the hexahydrodibenzo[b,e][1,4]diazepine ring via intramolecular reactions.
Reaction Conditions:: The exact conditions depend on the specific synthetic pathway chosen. Researchers often employ reagents like Lewis acids or bases to facilitate cyclization. Solvents, temperatures, and catalysts play crucial roles in achieving high yields.
Industrial Production:: While industrial-scale production details are proprietary, laboratories typically optimize synthetic routes for scalability, efficiency, and cost-effectiveness.
Analyse Chemischer Reaktionen
Reactivity::
Oxidation: The trimethoxyphenyl group can undergo oxidative transformations, potentially leading to new derivatives.
Reduction: Reduction of the trifluoromethylphenyl moiety may yield different analogs.
Substitution: Substituents on the phenyl rings can be modified via substitution reactions.
Oxidation: Oxone, mCPBA (meta-chloroperoxybenzoic acid)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl or aryl halides, nucleophiles (e.g., amines, thiols)
Major Products:: The specific products depend on the reaction conditions and substituents. Variants with altered pharmacological properties may arise.
Wissenschaftliche Forschungsanwendungen
This compound’s versatility extends across various fields:
Chemistry: As a synthetic target, it inspires novel methodologies.
Biology: It interacts with cellular components, impacting diverse pathways.
Industry: Its unique structure may find use in materials science or catalysis.
Wirkmechanismus
The compound likely engages specific molecular targets, affecting cellular processes. Further studies are needed to elucidate these mechanisms fully.
Vergleich Mit ähnlichen Verbindungen
While I don’t have a direct list of similar compounds, the TMP group (3,4,5-trimethoxyphenyl) is a versatile pharmacophore found in various bioactive molecules . Researchers often explore related analogs to understand structure-activity relationships.
Eigenschaften
Molekularformel |
C29H27F3N2O4 |
|---|---|
Molekulargewicht |
524.5 g/mol |
IUPAC-Name |
6-[4-(trifluoromethyl)phenyl]-9-(3,4,5-trimethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C29H27F3N2O4/c1-36-24-14-18(15-25(37-2)28(24)38-3)17-12-22-26(23(35)13-17)27(34-21-7-5-4-6-20(21)33-22)16-8-10-19(11-9-16)29(30,31)32/h4-11,14-15,17,27,33-34H,12-13H2,1-3H3 |
InChI-Schlüssel |
DPUDIVIYBCKIIS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC=C(C=C5)C(F)(F)F)C(=O)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[({(2Z)-3-(3,4-dimethoxybenzyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid](/img/structure/B11597070.png)
![Heptyl 2-methyl-5-{[(2,4,6-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B11597076.png)
![2-[(4-benzyl-3-oxo-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetic acid](/img/structure/B11597084.png)
![Methyl 2-{4-[(ethoxycarbonyl)(ethyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B11597094.png)

![Ethyl 5-[(carbamimidoylsulfanyl)methyl]-2-oxo-3-propyloxolane-3-carboxylate](/img/structure/B11597105.png)
![(5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11597111.png)
![N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide](/img/structure/B11597112.png)
![(5Z)-3-cyclohexyl-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11597115.png)
![ethyl 5-(3-bromophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11597125.png)
![N-{3-(4-chlorophenyl)-4-oxo-5-[2-oxo-2-(phenylamino)ethyl]-2-thioxoimidazolidin-1-yl}hexanamide](/img/structure/B11597130.png)

![2-(3,4-Dimethoxyphenyl)-7-methoxy-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11597133.png)
![ethyl 2-[(4-benzyl-3-oxo-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetate](/img/structure/B11597143.png)
